molecular formula C20H15F3N4O3 B10904499 6-Amino-3-methyl-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10904499
M. Wt: 416.4 g/mol
InChI Key: CHEVCTWNLNIJEW-UHFFFAOYSA-N
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Description

6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a trifluoromethyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-c]pyrazole core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Phenoxy Methyl Group: This step involves the reaction of the intermediate with a phenoxy methyl halide under basic conditions.

    Amino Group Introduction: The amino group is typically introduced via a nucleophilic substitution reaction.

    Cyanide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 6-AMINO-3-METHYL-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H15F3N4O3

Molecular Weight

416.4 g/mol

IUPAC Name

6-amino-3-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15F3N4O3/c1-10-16-17(14(8-24)18(25)30-19(16)27-26-10)15-6-5-13(29-15)9-28-12-4-2-3-11(7-12)20(21,22)23/h2-7,17H,9,25H2,1H3,(H,26,27)

InChI Key

CHEVCTWNLNIJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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